molecular formula C9H9N3O3 B13596964 methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No.: B13596964
M. Wt: 207.19 g/mol
InChI Key: QBNYDDPEZGDTEH-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a hydroxyl group at position 2, a methyl group at position 3, and a methoxycarbonyl group at position 3. This compound is synthesized via the esterification of 3H-imidazo[4,5-b]pyridine-5-carboxylic acid using methanol and sulfuric acid under reflux conditions, yielding a quantitative product . Key spectral data include LC-MS (m/z 161.0 [M+H]+), confirming its molecular weight and structural integrity .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-12-7-5(11-9(12)14)3-4-6(10-7)8(13)15-2/h3-4H,1-2H3,(H,11,14)

InChI Key

QBNYDDPEZGDTEH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)C(=O)OC)NC1=O

Origin of Product

United States

Preparation Methods

Cyclization of 2,3-Diaminopyridine with Ester or Acid Derivatives

The classical approach to the imidazo[4,5-b]pyridine core involves refluxing 2,3-diaminopyridine in the presence of acetic anhydride or other anhydrides, which promotes ring closure to form the imidazole fused ring system. This method was first reported in 1927 and has been adapted for methyl ester derivatives by using ethyl or methyl cyanoacetate or related esters as electrophilic partners.

  • Typical reaction conditions:

    • Reflux in acetic anhydride or similar anhydrides
    • Use of methyl cyanoacetate or ethyl cyanoacetate as starting materials
    • Cyclization promoted by heating or acid catalysis
  • Outcome: Formation of methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate via ring closure and esterification steps.

Condensation of 5-Amino-1-methylimidazol-4-carbaldehyde with Ethyl Cyanoacetate

An alternative method involves the condensation of 5-amino-1-methylimidazol-4-carbaldehyde with ethyl cyanoacetate under basic conditions (e.g., sodium methoxide in ethanol) followed by reflux. This leads to the formation of the imidazo[4,5-b]pyridine ring system with ester functionality at the 5-position.

  • Reaction scheme:

    • 5-Amino-1-methylimidazol-4-carbaldehyde + ethyl cyanoacetate → cyclized imidazo[4,5-b]pyridine derivative
    • Base-catalyzed condensation in ethanol under reflux for 2–4 hours
  • Advantages: This method allows for the introduction of diverse substituents at the 3-position and ester groups at the 5-position, facilitating further functionalization.

Use of Diethyl Ethoxymethylenemalonate for Thio-Derivatives (Related Methodology)

Though focused on thio-derivatives, the methodology involving heating 5-amino-1-methylimidazol-2(3H)-thione with diethyl ethoxymethylenemalonate in alkaline aqueous solution (10% NaOH) demonstrates the versatility of cyclization reactions to form imidazo[4,5-b]pyridine cores with varied substituents.

Advanced Synthetic Routes and Catalytic Methods

Palladium-Catalyzed Cross-Coupling and Buchwald–Hartwig Amination

Recent advances in the synthesis of imidazo[4,5-b]pyridine derivatives involve palladium-catalyzed cross-coupling reactions, such as Buchwald–Hartwig amination, to introduce amino substituents and other functional groups on the pyridine ring prior to or after ring closure. These methods provide high regioselectivity and yield, allowing for the preparation of complex derivatives like methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate with tailored properties.

  • Typical catalysts and ligands:

    • Pd(OAc)2 with BINAP or BrettPhos ligands
    • Cs2CO3 as base
    • Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
  • Example:

    • Activation of halogenated pyridine intermediates followed by nucleophilic substitution with methyl amine
    • Cyclization using trimethyl orthoformate and formic acid to form the imidazo[4,5-b]pyridine core

Multi-Step Synthetic Sequences

The preparation often involves multi-step sequences starting from commercially available substituted pyridines or anilines, including:

  • Halogenation (e.g., iodination with N-iodosuccinimide)
  • Palladium-catalyzed cyanation or amination
  • Methylation using methyl iodide
  • Cyclization under acidic conditions

These steps culminate in the formation of the desired methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate with high purity and yield.

Summary Data Table of Preparation Methods

Methodology Starting Materials Key Reagents/Catalysts Conditions Product Features Reference
Cyclization of 2,3-diaminopyridine 2,3-Diaminopyridine, methyl cyanoacetate Acetic anhydride or other anhydrides Reflux, acidic medium Imidazo[4,5-b]pyridine core with ester
Condensation of 5-amino-1-methylimidazol-4-carbaldehyde 5-Amino-1-methylimidazol-4-carbaldehyde, ethyl cyanoacetate NaOMe, ethanol Reflux 2-4 h 5-Carboxylate substituted imidazo[4,5-b]pyridine
Pd-Catalyzed Buchwald–Hartwig cross-coupling Halogenated pyridine intermediates, methyl amine Pd(OAc)2, BINAP or BrettPhos, Cs2CO3 THF or DCM, reflux or room temp Functionalized imidazo[4,5-b]pyridine derivatives
Multi-step halogenation, amination, methylation, cyclization Substituted pyridines/anilines N-Iodosuccinimide, methyl iodide, trimethyl orthoformate, formic acid Varied, acidic or basic conditions High purity methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

Research Discoveries and Notes

  • The synthesis of imidazo[4,5-b]pyridine derivatives has evolved from simple cyclizations to complex catalytic sequences enabling selective functionalization and improved yields.
  • The introduction of ester groups at the 5-position, such as methyl carboxylate, is typically achieved through the use of cyanoacetate esters or related electrophiles in the cyclization step.
  • Palladium-catalyzed cross-coupling reactions have become crucial for late-stage modifications, allowing for the synthesis of derivatives with potential pharmaceutical applications, including kinase inhibitors.
  • The choice of catalyst, ligand, and reaction conditions significantly influences the regioselectivity and efficiency of the cyclization and substitution steps.
  • Sustainable and green synthetic methods are being explored to improve the environmental footprint of these syntheses, including solvent choices and milder reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways. For example, it may act as a positive allosteric modulator of GABA A receptors or inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate and its analogs are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Features
Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate 2-OH, 3-CH₃, 5-COOCH₃ C₁₀H₁₁N₃O₃ ~221.21 Not reported Hydroxyl group enhances polarity; synthesized via esterification
Methyl 3-allyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate (47b) 3-CH₂CHCH₂, 6-(2-hydroxybenzoyl), 5-COOCH₃ C₂₀H₁₇N₃O₄ 363.37 163–165 Extended conjugation from benzoyl group; moderate yield (44%)
Methyl 3-cyclopropyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate (47c) 3-cyclopropyl, 6-(2-hydroxybenzoyl), 5-COOCH₃ C₂₀H₁₇N₃O₄ 363.37 172–174 Cyclopropyl enhances steric bulk; lower solubility predicted
Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate 2-CH₃, 3-CH₃, 5-COOCH₃ C₁₀H₁₁N₃O₂ 205.21 Not reported Lacks hydroxyl group; reduced polarity compared to target compound
(R)-Methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate 2-NHCH₂C₆H₄Cl, 1-indenyl, 5-COOCH₃ C₂₄H₂₁ClN₄O₂ 432.91 Not reported Complex substituents; potential kinase inhibition

Key Observations

Substituent Effects on Reactivity and Solubility :

  • The hydroxyl group at position 2 in the target compound increases polarity compared to analogs like 47b and 47c, which instead feature a 2-hydroxybenzoyl group at position 4. This difference may enhance hydrogen-bonding interactions in biological systems .
  • Methylation at position 3 (target compound) versus cyclopropane (47c) or allyl (47b) groups affects steric hindrance and metabolic stability. For instance, cyclopropane in 47c may reduce enzymatic degradation .

Synthetic Yields and Methods :

  • The target compound is synthesized in quantitative yield via straightforward esterification, whereas analogs like 47b and 47c require multi-step reactions with moderate yields (44–47%) .
  • Complex derivatives, such as the (R)-configured analog in , involve chiral synthesis and lower yields due to stereochemical control .

Biological Relevance: The hydroxyl group in the target compound may mimic natural substrates in enzyme-binding pockets, whereas non-polar substituents (e.g., methyl in ) could limit solubility and bioavailability .

Spectral and Analytical Data :

  • The target compound’s LC-MS (m/z 161.0 [M+H]+) and NMR data align with its proposed structure, whereas analogs like 47b and 47c are validated via HRMS and IR spectroscopy .

Biological Activity

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action, supported by data tables and relevant case studies.

IUPAC Name : Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate
CAS Number : [Not provided in search results]
Molecular Formula : C₉H₈N₄O₃

Antiproliferative Activity

Recent studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 range of 1.45–4.25 μM against multiple cancer cell lines, indicating a robust dose-dependent response and suggesting a cell cycle-phase-specific mechanism of action .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism
Compound 19A549 (Lung)1.45G2/M arrest
Compound 19HeLa (Cervical)2.10G2/M arrest
Compound 19MCF-7 (Breast)4.25G2/M arrest

Antibacterial Activity

Imidazo[4,5-b]pyridine derivatives have also been evaluated for their antibacterial properties. In a study comparing various nitrogen heterocycles, certain compounds exhibited potent activity against Staphylococcus aureus with MIC values as low as 3.12 μg/mL . This suggests that modifications in the imidazo structure could enhance antibacterial efficacy.

Table 2: Antibacterial Activity of Imidazo Derivatives

CompoundPathogen TestedMIC (μg/mL)Control MIC (μg/mL)
Compound AStaphylococcus aureus3.12Isoniazid: 0.25
Compound BEscherichia coli12.5Ciprofloxacin: 2

The biological activity of methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is thought to involve several mechanisms:

  • Cell Cycle Arrest : Research indicates that certain derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial metabolism or replication.
  • Interaction with Proteins : Molecular docking studies have shown potential interactions with target proteins such as lumazine synthase from Mycobacterium tuberculosis, indicating possible pathways for antibacterial action .

Case Study 1: Antiproliferative Effects

A study focused on the synthesis and evaluation of various imidazo derivatives reported that one compound significantly inhibited the growth of A549 lung cancer cells through induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antibacterial Efficacy

Another investigation highlighted the antibacterial properties of imidazo derivatives against Staphylococcus aureus. The study found that specific structural modifications enhanced the compounds' potency compared to standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step pathways, such as cyclization of 2-aminopyridine derivatives with aldehydes/ketones under acidic/basic conditions (e.g., acetic anhydride or triethylamine catalysis). For example, analogous imidazo[4,5-b]pyridine derivatives are synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes, optimized under reflux in ethanol for 72 hours . Yield optimization requires precise temperature control, solvent selection (e.g., ethanol or DMF), and purification via silica gel chromatography .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving the imidazo[4,5-b]pyridine core and substituent orientations, with mean C–C bond accuracies of 0.002 Å and R factors <0.05 . Complementary techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl at ~1720 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .
  • NMR spectroscopy : ^1H and ^13C NMR confirm proton environments and coupling constants, such as methyl group resonances at δ 2.1–2.5 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. What are the key reactivity patterns of the imidazo[4,5-b]pyridine core in this compound?

  • Methodological Answer : The core undergoes electrophilic substitution at electron-rich positions (e.g., C-2 or C-6), while the ester group participates in hydrolysis or aminolysis. For example, the carboxylic acid derivative can be reduced to alcohols using LiAlH4 . The hydroxyl group at C-2 may form hydrogen bonds, influencing solubility and crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of novel derivatives with enhanced stability or activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways, transition states, and thermodynamic stability. For aminoimidazodipyridines, DFT optimizes substituent effects on electron density and frontier molecular orbitals, correlating with experimental UV-Vis and redox data . Tools like Gaussian or ORCA simulate reaction mechanisms (e.g., cyclization barriers) to prioritize synthetic targets .

Q. What strategies resolve contradictory data in spectroscopic vs. crystallographic analyses of imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility or crystal packing effects. For example, dihedral angles between imidazo[4,5-b]pyridine and phenyl rings differ by up to 86° in asymmetric units . Dynamic NMR or variable-temperature studies can reconcile these by probing rotational barriers .

Q. How can high-throughput and machine learning approaches accelerate reaction optimization for this compound?

  • Methodological Answer : Automated platforms (e.g., Chemspeed or Biotage) enable rapid screening of solvent/catalyst combinations. ICReDD’s integrated computational-experimental framework uses quantum chemical reaction path searches to narrow optimal conditions (e.g., pH, temperature) and reduce trial-and-error cycles by >50% . Bayesian optimization models predict yield outcomes based on descriptor datasets (e.g., solvent polarity, catalyst loading) .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production while maintaining enantiomeric purity?

  • Methodological Answer : Pilot-scale synthesis requires:

  • Continuous-flow reactors : Minimize side reactions via precise residence time control .
  • Chiral stationary phases (CSPs) : For HPLC purification of enantiomers, using cellulose-based CSPs .
  • In-situ monitoring : PAT (Process Analytical Technology) tools like Raman spectroscopy track intermediates and prevent racemization .

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